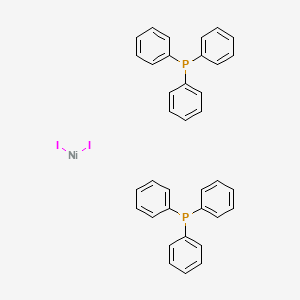

Diiododbis(triphenylphosphinenickel(II)

Description

Historical Context of Nickel(II) Halide Phosphine (B1218219) Complexes

The study of nickel(II) halide complexes with phosphine ligands gained significant momentum in the mid-20th century. An early and notable application in homogeneous catalysis was the use of NiBr₂(PPh₃)₂ by Walter Reppe in the 1940s for the synthesis of acrylate (B77674) esters from alkynes, carbon monoxide, and alcohols. wikipedia.org These dihalogenobis(phosphine)nickel(II) complexes, with the general formula NiX₂(PR₃)₂, quickly became classic examples in inorganic chemistry textbooks for illustrating concepts of isomerism and the electronic and steric effects of ligands on molecular geometry. sut.ac.th

Significance of Triphenylphosphine (B44618) as a Ligand in Transition Metal Chemistry

Triphenylphosphine (PPh₃) is a ubiquitous ligand in transition metal chemistry for several reasons. It is an L-type, neutral two-electron donor that is relatively stable to air and moisture. ereztech.com Its steric and electronic properties can be finely tuned, which is critical for controlling the reactivity and selectivity of metal catalysts. With a Tolman cone angle of 145°, PPh₃ provides significant steric bulk, influencing the coordination number and geometry of the metal center. Electronically, it acts as a σ-donor and a π-acceptor, a property that stabilizes low-valent metal centers and modulates their reactivity. This versatility has led to its use in a vast array of catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions like the Suzuki reaction. nih.gov

Overview of Four-Coordinate Nickel(II) Geometries

Nickel(II) is a d⁸ metal ion, and its four-coordinate complexes typically adopt one of two limiting geometries: tetrahedral or square planar. sut.ac.th The preferred geometry is dictated by a delicate balance of electronic and steric factors. wikipedia.org

Tetrahedral Geometry: Favored by weak-field ligands (like halides) and/or sterically bulky ligands (like triphenylphosphine). These complexes are typically high-spin (paramagnetic) and often exhibit blue or green colors due to d-d electronic transitions. sut.ac.th

Square Planar Geometry: Favored by strong-field ligands (like cyanide) and less sterically demanding ligands. These complexes are low-spin (diamagnetic) and are often red, yellow, or brown. sut.ac.th

For complexes like NiX₂(PPh₃)₂, which contain both a weak-field halide (X⁻) and a relatively strong-field phosphine, the energy difference between the two geometries can be small, leading to the possibility of interconverting isomers in solution. wikipedia.org

Scope and Research Focus on Diiodobis(triphenylphosphine)nickel(II) within Academic Literature

The series of NiX₂(PPh₃)₂ (where X = Cl, Br, I) has been a subject of sustained academic interest, particularly for comparative studies on structure and bonding. While the chloro and bromo analogues were structurally characterized earlier, a precise crystal structure for the iodo derivative, diiodobis(triphenylphosphine)nickel(II), was not available until the late 1980s. The research focus on this specific compound was driven by the need to complete the structural data for the series, which is essential for accurate molecular orbital calculations and for understanding the systematic effects of the halide ligand on the complex's geometry and electronic structure.

Structure

3D Structure of Parent

Properties

IUPAC Name |

diiodonickel;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXNPPNNEDIAJL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30I2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70422013 | |

| Record name | diiododbis(triphenylphosphinenickel(ii) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82308-17-6 | |

| Record name | diiododbis(triphenylphosphinenickel(ii) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Diiodobis Triphenylphosphine Nickel Ii

Conversion from Other Bis(triphenylphosphine)nickel(II) Halides

Starting from the more common dichlorobis(triphenylphosphine)nickel(II) or dibromobis(triphenylphosphine)nickel(II) offers a strategic advantage, as these precursors are often commercially available or can be synthesized in high yields. researchgate.netresearchgate.net The conversion to the diiodo- derivative is achieved by reacting the starting complex with a source of iodide ions.

A study on the synthesis of various nickel phosphine (B1218219) complexes suggests that further reaction between [NiX₂(PPh₃)₂] (where X is a halide) and a suitable salt can lead to the substitution of the halide. researchgate.net

Reaction with Iodide Sources

The transformation to diiodobis(triphenylphosphine)nickel(II) is typically accomplished by treating a solution of dichlorobis(triphenylphosphine)nickel(II) or dibromobis(triphenylphosphine)nickel(II) with an excess of an alkali metal iodide, such as sodium iodide or potassium iodide.

The reaction is generally carried out in a solvent in which the starting nickel complex and the iodide salt are soluble, while the resulting alkali metal chloride or bromide salt is less soluble and can be removed by filtration. Acetone is a common solvent for such reactions due to its ability to dissolve a wide range of organic and inorganic compounds. The general reaction is as follows:

NiX₂(PPh₃)₂ + 2 NaI → NiI₂(PPh₃)₂ + 2 NaX (where X = Cl, Br)

The reaction mixture is typically stirred at room temperature or gently warmed to drive the equilibrium towards the formation of the more stable diiodo- complex. The precipitation of the sodium halide byproduct helps to shift the reaction to completion. After the reaction, the precipitated sodium halide is filtered off, and the diiodobis(triphenylphosphine)nickel(II) can be isolated from the filtrate by evaporation of the solvent and subsequent recrystallization.

Advanced Structural Elucidation and Coordination Geometry of Diiodobis Triphenylphosphine Nickel Ii

Crystallographic Analysis Methodologies

The solid-state structure of Diiodobis(triphenylphosphine)nickel(II) has been meticulously determined through crystallographic studies, which offer unparalleled insight into atomic positions and lattice arrangements.

Single-crystal X-ray diffraction is the cornerstone technique for the structural elucidation of crystalline solids like Diiodobis(triphenylphosphine)nickel(II). This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The precise molecular parameters for [NiI₂(PPh₃)₂] were determined using this technique, providing the first detailed structural data for the iodide analogue in this series of dihalogenobis(phosphine) complexes of nickel. iucr.org The study involved growing suitable black plate-like crystals from a dichloromethane (B109758) solution. iucr.org This powerful analytical tool has also been used to characterize the structures of analogous nickel(II) complexes, including the dibromo and dichloro derivatives, allowing for systematic comparisons. sut.ac.thrsc.org

Crystallographic analysis of Diiodobis(triphenylphosphine)nickel(II) has yielded detailed information about its unit cell, the fundamental repeating unit of the crystal lattice. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. iucr.org The specific space group was identified as P2₁/c, indicating a centrosymmetric arrangement of the four molecules (Z=4) contained within the unit cell. iucr.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 19.361 (17) | iucr.org |

| b (Å) | 10.220 (5) | iucr.org |

| c (Å) | 17.995 (13) | iucr.org |

| β (°) | 112.26 (7) | iucr.org |

| Volume (ų) | 3296 (3) | iucr.org |

| Z (Molecules per unit cell) | 4 | iucr.org |

| Calculated Density (Dₓ, Mg m⁻³) | 1.687 | iucr.org |

The arrangement of molecules within a crystal is stabilized by a network of intermolecular forces. In the case of Diiodobis(triphenylphosphine)nickel(II), the crystallographic analysis indicates that the compound packs without significant or "important" contacts between adjacent molecules. iucr.org This suggests the absence of strong, directional interactions such as hydrogen bonds, which often dictate crystal packing in other molecular solids. nih.gov The crystal lattice is therefore primarily stabilized by weaker, non-directional van der Waals forces. This contrasts with other complex structures where intermolecular forces like C-H···F or O-H···Cl interactions play a more definitive role in the supramolecular assembly. nih.govnih.goved.ac.uk

Geometrical Conformational Analysis

The coordination geometry around the nickel(II) center is a critical structural feature, defining the spatial relationship between the metal and its ligands.

Diiodobis(triphenylphosphine)nickel(II) adopts a distorted tetrahedral geometry around the central nickel atom. iucr.orgsut.ac.th In an ideal tetrahedron, the bond angles between ligands are all 109.5°. However, in this complex, the angles subtended at the nickel center deviate significantly from this value, ranging from 103.40(9)° to a wide 118.12(6)°. iucr.org The largest angle corresponds to the I-Ni-I bond, a distortion likely caused by steric repulsion between the large iodide ligands. sut.ac.th The average Ni-I bond length is 2.5307 Å, and the average Ni-P bond length is 2.382 Å. iucr.org

| Parameter | Value | Reference |

|---|---|---|

| Geometry | Distorted Tetrahedral | iucr.org |

| Average Ni-I Distance (Å) | 2.5307 (25) | iucr.org |

| Average Ni-P Distance (Å) | 2.382 (4) | iucr.org |

| I-Ni-I Angle (°) | 118.12 (6) | iucr.org |

| Range of Angles at Ni (°) | 103.40 - 118.12 | iucr.org |

The geometry of four-coordinate nickel(II) complexes is a subject of considerable interest, as they can readily exist as either tetrahedral or square planar isomers, often in equilibrium. wikipedia.orgresearchgate.net This behavior is famously observed in the analogous Dichlorobis(triphenylphosphine)nickel(II), which can be isolated as a blue, paramagnetic tetrahedral complex or a red, diamagnetic square planar complex, depending on the crystallization solvent. wikipedia.orgresearchgate.net

The preference for a particular geometry is a delicate balance of steric and electronic factors. wikipedia.orgdigitellinc.com Bulky ligands like triphenylphosphine (B44618) tend to favor the less crowded tetrahedral arrangement. wikipedia.orgvedantu.com In the dihalogenobis(triphenylphosphine)nickel(II) series, all three complexes (dichloro, dibromo, and diiodo) adopt a distorted tetrahedral geometry in their common crystalline forms. sut.ac.th However, the degree of distortion varies systematically. The X-Ni-X angle decreases from 127.9° for the dichloro complex and 126.3° for the dibromo complex to 118.1° for the diiodo complex. sut.ac.thrsc.org Conversely, the Ni-X bond length increases down the series, consistent with the increasing size of the halogen atoms. iucr.orgsut.ac.th While the diiodo complex maintains a tetrahedral structure, other Ni(II) complexes with different ligands can favor a square planar geometry, which is typical for Pd(II) and Pt(II) analogues. digitellinc.comacs.org

Factors Influencing Coordination Geometry: Steric and Electronic Effects

The coordination geometry of four-coordinate Nickel(II) complexes is a classic example of the balance between steric and electronic factors, often resulting in an equilibrium between tetrahedral and square planar arrangements. wikipedia.org In the case of Diiodobis(triphenylphosphine)nickel(II), both effects strongly favor a distorted tetrahedral geometry.

Electronic Effects: The spectrochemical series classifies ligands based on their ability to cause d-orbital splitting. Ligands that induce a large splitting (strong-field ligands) favor the formation of low-spin, square planar d8 complexes, which are typically red or yellow. sut.ac.th Conversely, weak-field ligands result in a smaller d-orbital splitting, favoring high-spin, tetrahedral complexes that are often blue or green. wikipedia.orgsut.ac.th The iodide ion (I⁻) is a classic weak-field ligand. The triphenylphosphine (PPh₃) ligand is considered a relatively strong-field ligand; however, the combined electronic influence in a NiI₂P₂ coordination sphere is insufficient to enforce a square planar geometry, leaning instead towards the tetrahedral arrangement typical for weak-field environments. wikipedia.org

Steric Effects: Perhaps the more dominant factor for this complex is steric hindrance. The triphenylphosphine ligands are exceptionally bulky, a property quantified by the Tolman cone angle (approximately 145°). The presence of two such large ligands in the coordination sphere creates significant steric repulsion. A tetrahedral geometry allows for greater separation between these bulky groups compared to a square planar arrangement, where ligands would be forced into closer proximity. wikipedia.orgsut.ac.th This repulsion is so significant that it distorts the geometry from an ideal tetrahedron. In the closely related dichlorobis(triphenylphosphine)nickel(II) and dibromobis(triphenylphosphine)nickel(II) complexes, the P-Ni-P and X-Ni-X (where X is a halide) angles deviate substantially from the ideal 109.5°. researchgate.netrsc.org For instance, the Br-Ni-Br angle in [NiBr₂(PPh₃)₂] is enlarged to 126°, a direct consequence of the repulsion between the bromine atoms. rsc.org Given that iodide is larger than bromide, a similar or even greater distortion is expected in the diiodo analogue, driven by the need to minimize inter-ligand repulsions. This steric pressure also manifests in elongated bond lengths; the Ni-P distance in tetrahedral [NiCl₂(PPh₃)₂] is a relatively long 2.3180 Å. researchgate.net

| Complex | P-Ni-P Angle (°) | X-Ni-X Angle (°) | Reference(s) |

| [NiCl₂(PPh₃)₂] (tetrahedral) | 127.95(1) | 120.9(1) | researchgate.net |

| [NiBr₂(PPh₃)₂] | - | 126 | rsc.org |

| [NiI₂(PPh₃)₂] | Expected > 128 | Expected > 126 | - |

Table 1. Comparative bond angles in tetrahedral NiX₂(PPh₃)₂ complexes, illustrating the impact of steric repulsion. The values for the iodo complex are inferred based on the increasing size of the halide ligands.

| Complex | Ni-P Bond Length (Å) | Ni-X Bond Length (Å) | Reference(s) |

| [NiCl₂(PPh₃)₂] (tetrahedral) | 2.3180(2) | 2.2075(2) | researchgate.net |

| [NiBr₂(PPh₃)₂] | 2.33 | 2.34 | rsc.org |

Table 2. Selected bond lengths in tetrahedral NiX₂(PPh₃)₂ complexes.

**3.3. Ligand Conformation and Its Impact on Coordination Sphere

Conformational Analysis of Triphenylphosphine Ligands

A triphenylphosphine ligand, when coordinated to a metal center, is not static. The three phenyl rings are attached to the phosphorus atom, and the entire PPh₃ unit can rotate around the Ni-P bond. Furthermore, each individual phenyl ring can rotate around its respective P-C bond. This conformational flexibility allows the ligand to adopt a low-energy arrangement that minimizes steric clashes. rsc.org

The most common conformation is a "propeller" arrangement, where the three phenyl rings are twisted in the same direction. rsc.org The specific orientation, or helicity, of this propeller is determined by the steric demands of the other ligands in the coordination sphere. rsc.orgdntb.gov.ua In a complex like Diiodobis(triphenylphosphine)nickel(II), the two PPh₃ ligands will orient their respective phenyl rings to avoid clashing with each other and with the adjacent iodide ligands. worktribe.com This results in a complex "geared" system where the six phenyl rings interlock in a staggered conformation to create the most sterically favorable arrangement. The formation of the coordinate bond to the nickel center does not significantly alter the internal geometry (P-C bond lengths or C-P-C angles) of the triphenylphosphine ligand itself. rsc.org

Influence of Phenyl Ring Orientations on Overall Molecular Architecture

Steric Shielding: The phenyl groups effectively encapsulate the nickel center, limiting its accessibility to external molecules such as solvents or potential reactants.

Secondary Interactions: The positioning of the phenyl rings in the secondary coordination sphere can allow for weak, non-covalent interactions, such as C-H···I or C-H···π interactions, which can further stabilize a particular conformation. nih.gov The orientation of phenyl rings relative to the coordination plane is a key structural feature; while in some complexes they can lie parallel, in sterically crowded systems without chelate rings, an orthogonal orientation is more common. bg.ac.rsresearchgate.net

Supramolecular Chemistry: On a larger scale, the phenyl rings are key to the crystal packing of the molecule. Phenyl-phenyl attractive interactions between adjacent molecules, sometimes referred to as "phenyl embraces," can dominate the formation of the crystal lattice. sut.ac.th

In essence, the phenyl rings act as molecular "fenders," protecting the reactive metal center while also defining the shape of the molecule and influencing its interactions with its environment. The precise arrangement is a sophisticated solution to the problem of accommodating extremely bulky groups around a single atomic center.

Spectroscopic Investigation Techniques and Interpretation for Diiodobis Triphenylphosphine Nickel Ii

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. For Diiodobis(triphenylphosphine)nickel(II), ¹H and ³¹P NMR are particularly insightful.

¹H and ³¹P NMR for Ligand Environment and Solution-State Behavior

The ¹H NMR spectrum of Diiodobis(triphenylphosphine)nickel(II) is dominated by the signals of the phenyl protons of the triphenylphosphine (B44618) ligands. In a study, the ¹H NMR spectrum of this complex revealed that the phenyl groups are static, which provides information about the rotational dynamics of the ligands. tci-thaijo.org The aromatic protons of the triphenylphosphine ligands typically appear as a complex multiplet in the region of δ 7.0–8.0 ppm. The exact chemical shifts can be influenced by the solvent and the specific geometry of the complex.

Investigation of Dynamic Processes and Fluxionality

The study of dynamic processes, such as ligand exchange or conformational changes, often utilizes variable-temperature NMR spectroscopy. For Diiodobis(triphenylphosphine)nickel(II), ¹H NMR studies have suggested that the phenyl groups of the triphenylphosphine ligands are static in solution. tci-thaijo.org This indicates that, on the NMR timescale, there is no free rotation of the phenyl groups around the P-C bonds, likely due to steric hindrance within the coordination sphere. This contrasts with the behavior of the related dichlorobis(triphenylphosphine)nickel(II), where phenyl rotation has been observed. tci-thaijo.org This difference in dynamic behavior highlights the influence of the halide ligand on the steric environment and intramolecular motion within the complex. Further detailed variable-temperature NMR studies would be necessary to probe for any other potential fluxional processes, such as ligand dissociation or intermolecular exchange, but such studies for the diiodo- complex are not extensively reported in the literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the bonding and structure of a molecule by probing its vibrational modes.

Analysis of Metal-Ligand and Ligand Vibrational Modes

The infrared (IR) spectrum of Diiodobis(triphenylphosphine)nickel(II) is characterized by vibrations originating from the triphenylphosphine ligands and the Ni-P and Ni-I bonds. The triphenylphosphine ligand itself has a rich vibrational spectrum, and many of its characteristic bands can be identified in the spectrum of the complex. Upon coordination to the nickel center, some of the vibrational frequencies of the triphenylphosphine ligand are expected to shift.

The most significant vibrations for understanding the coordination environment are the metal-ligand stretching modes. The Ni-P and Ni-I stretching vibrations are expected to appear in the far-infrared region of the spectrum. For related dihalobis(triphenylphosphine)nickel(II) complexes, the Ni-X stretching frequencies are sensitive to the identity of the halogen. While specific and fully assigned vibrational data for the diiodo- complex is scarce, analysis of related compounds can provide insight. For instance, in a series of [NiX(NO)(PPh₃)₂] complexes, the ν(NO) frequency was found to be lower for the bromo- complex compared to the iodo- complex, indicating that bromide is a better donor ligand than iodide in that context. tci-thaijo.org

A comprehensive vibrational analysis would involve both IR and Raman spectroscopy, as the selection rules for these techniques are often complementary. For a tetrahedral molecule, certain modes may be active in one technique and inactive in the other.

Correlation with Structural Features

The vibrational spectra of Diiodobis(triphenylphosphine)nickel(II) are consistent with a distorted tetrahedral geometry around the nickel(II) center. sut.ac.th The number and activity of the Ni-P and Ni-I stretching modes in the IR and Raman spectra can, in principle, be used to deduce the point group symmetry of the molecule. For a trans-square planar geometry (D₂h symmetry), one would expect to observe a single Ni-P and a single Ni-I stretching vibration in the IR spectrum. For a cis-square planar geometry (C₂v symmetry), two Ni-P and two Ni-I stretching vibrations would be expected to be IR active. In a tetrahedral geometry (Td, if all ligands were identical), the stretching modes would have different activities. The actual distorted tetrahedral geometry (often C₂ or C₂v) of NiI₂(PPh₃)₂ leads to a more complex pattern of vibrational modes. The observed static nature of the phenyl groups in the ¹H NMR of the iodo-complex also correlates with a sterically congested tetrahedral structure. tci-thaijo.org

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about the d-orbital splitting and the nature of the electronic ground and excited states. The UV-visible spectrum of Diiodobis(triphenylphosphine)nickel(II) in toluene (B28343) shows distinct absorption bands that are characteristic of its electronic structure. tci-thaijo.org

The spectrum exhibits clear charge transfer bands at approximately 20,000 cm⁻¹ (500 nm) and 25,000 cm⁻¹ (400 nm). tci-thaijo.org These transitions are assigned as ³A₂ → ³T₁(F) and ³T₁(P) → ³T₁(F) respectively, which are typical for a d⁸ metal ion in a tetrahedral ligand field. The presence of these bands supports the assignment of a tetrahedral geometry for the complex in solution.

For comparison, the polarized single-crystal electronic spectrum of the analogous dichlorobis(triphenylphosphine)nickel(II) has been reported and analyzed in C₂v symmetry. rsc.org This study suggested a splitting of the parent ³T₁(F) and ³T₂(F) manifolds, providing a detailed picture of the electronic structure in the solid state. While emission properties for Diiodobis(triphenylphosphine)nickel(II) are not widely reported, related nickel(0) phosphine (B1218219) complexes have been shown to exhibit photoluminescence.

| Spectroscopic Data for Diiodobis(triphenylphosphine)nickel(II) and Related Compounds | |

| Technique | Observation |

| ¹H NMR | Phenyl groups of PPh₃ appear static in NiI₂(PPh₃)₂. tci-thaijo.org |

| ³¹P NMR | No signal observed for the related paramagnetic NiCl₂(PPh₃)₂. |

| UV-Vis (NiI₂(PPh₃)₂) | Charge transfer bands at ~20,000 cm⁻¹ (500 nm) and ~25,000 cm⁻¹ (400 nm) in toluene. tci-thaijo.org |

| IR (Related [NiI(NO)(PPh₃)₂]) | ν(NO) at 1745 cm⁻¹. tci-thaijo.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. It is particularly informative for paramagnetic nickel(II) complexes.

Nickel(II) in a tetrahedral ligand field has a d⁸ electronic configuration. Following Hund's rule, two of the eight d-electrons are unpaired, resulting in a high-spin (S=1) ground state. This paramagnetic state is readily detectable by EPR spectroscopy. nih.gov The EPR spectrum provides key information about the magnetic properties of the Ni(II) center through the spin Hamiltonian parameters, which include the g-tensor and the zero-field splitting (ZFS) parameters (D and E). nih.govnationalmaglab.org

The g-tensor indicates the effective magnetic moment of the electron spin and its interaction with the orbital angular momentum. Anisotropy in the g-tensor (i.e., gₓ ≠ gᵧ ≠ g₂) provides information about the electronic structure and the nature of the ground state. nih.gov The ZFS parameters, D (axial) and E (rhombic), describe the splitting of the spin sublevels (mₛ = -1, 0, +1) in the absence of an external magnetic field. This splitting arises from spin-orbit coupling and the influence of the ligand field. nih.gov For Ni(II) complexes, the magnitude of D can range from less than 1 cm⁻¹ to several cm⁻¹. nih.govnationalmaglab.org

The ZFS parameters are highly sensitive to the symmetry of the coordination environment around the nickel ion. mdpi.com

Ideal Cubic (Tetrahedral or Octahedral) Symmetry: In a perfectly cubic field, D and E are zero.

Axial Symmetry (e.g., Trigonal or Tetragonal Distortion): If the complex is distorted along one primary axis (a C₃ or C₄ axis), the symmetry is lowered, and D will have a non-zero value, while E remains zero. This indicates a tetragonal or trigonal ligand field. mdpi.com

Rhombic (Low) Symmetry: For complexes with symmetry lower than axial (e.g., C₂ᵥ or C₁), both D and E will be non-zero. The E/D ratio, which can range from 0 to 1/3, quantifies the degree of rhombic distortion, or the departure from axial symmetry.

By using multi-frequency EPR, where spectra are recorded at different microwave frequencies (e.g., X-band, Q-band), it is possible to accurately determine the g-tensor values and the ZFS parameters. nih.gov This detailed information allows for a precise description of the ligand field symmetry, revealing subtle structural distortions that may not be apparent from other methods. nih.govnih.gov

Other Spectroscopic Methods

Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light in the presence of a strong magnetic field parallel to the light path. wikipedia.org It is an exceptionally useful technique for probing the electronic structure of paramagnetic species, including Ni(II) complexes. wikipedia.orgnih.gov

MCD spectra can reveal electronic transitions that are weak or hidden under more intense bands in a standard absorption spectrum. wikipedia.org The technique's power lies in its ability to provide information about the symmetry and angular momentum of both the ground and excited electronic states. The MCD signal intensity for paramagnetic systems is often strongly dependent on temperature, which helps in distinguishing different types of transitions. wikipedia.org

For a paramagnetic S=1 system like tetrahedral diiodobis(triphenylphosphine)nickel(II), MCD spectroscopy could be used to:

Confirm the assignment of the d-d transitions observed in the UV-Vis spectrum. rsc.org

Identify the orbital degeneracies of the ground and excited states, providing direct insight into the electronic structure. aps.org

Quantify the spin-orbit coupling effects, which are responsible for the zero-field splitting observed in EPR.

By analyzing the shape and sign of the MCD signals (known as A, B, and C terms), one can deduce detailed information about the electronic states that is often inaccessible through absorption spectroscopy alone. wikipedia.orgaps.org

Mössbauer Spectroscopy of Diiodobis(triphenylphosphine)nickel(II)

Mössbauer spectroscopy is a powerful technique for investigating the local chemical environment of specific isotopes by utilizing the Mössbauer effect, which involves the recoil-free emission and resonant absorption of gamma rays. For the compound Diiodobis(triphenylphosphine)nickel(II), the applicability of this technique centers on the ⁶¹Ni isotope.

While Mössbauer spectroscopy is most famously applied to iron (⁵⁷Fe) and tin (¹¹⁹Sn) due to their favorable nuclear properties, the ⁶¹Ni isotope is also a suitable candidate for such studies. iucr.orguni-bielefeld.de The ⁶¹Ni nucleus possesses appropriate nuclear spin states (I=3/2 for the ground state and I=5/2 for the 67.4 keV excited state) and a quadrupole moment, which are prerequisites for observing hyperfine interactions. iucr.org These interactions, namely the isomer shift, quadrupole splitting, and magnetic hyperfine splitting, provide detailed insights into the electronic structure, oxidation state, spin state, and geometry of the nickel center. thermofisher.comnih.gov

However, ⁶¹Ni Mössbauer spectroscopy presents significant experimental challenges. The parent isotope for the gamma-ray source, ⁶¹Co, has a very short half-life of 1.7 hours, necessitating frequent reactivation of the source. ereztech.com Furthermore, the natural abundance of ⁶¹Ni is only 1.2%, which often requires the use of isotopically enriched samples to obtain spectra with a reasonable signal-to-noise ratio. iucr.org Due to these difficulties, ⁶¹Ni Mössbauer spectra are not as routinely acquired as those for ⁵⁷Fe.

Applicability and Theoretical Considerations for Diiodobis(triphenylphosphine)nickel(II)

Although no specific ⁶¹Ni Mössbauer spectroscopic data for Diiodobis(triphenylphosphine)nickel(II) are available in the published literature, the principles of the technique and data from analogous compounds allow for a detailed prediction of the expected spectral features and their interpretation.

The crystal structure of Diiodobis(triphenylphosphine)nickel(II) has been determined by X-ray diffraction, revealing a distorted tetrahedral geometry around the nickel(II) center. iucr.org This structural information is fundamental to interpreting the potential Mössbauer spectrum. The complex has a NiI₂P₂ coordination sphere, with the bulky triphenylphosphine ligands and the iodide ions contributing to the tetrahedral arrangement. iucr.org

Interpretation of Potential Mössbauer Parameters

A hypothetical ⁶¹Ni Mössbauer spectrum of Diiodobis(triphenylphosphine)nickel(II) would be analyzed based on the following parameters:

Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the nucleus and is influenced by the oxidation state and the covalency of the bonds. For a Ni(II) complex like Diiodobis(triphenylphosphine)nickel(II), the isomer shift would provide confirmation of the +2 oxidation state of nickel. The value would be influenced by the electronegativity of the iodide and phosphorus ligands and would be expected to fall within the range observed for other tetrahedral Ni(II) compounds.

Quadrupole Splitting (ΔE_Q): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁶¹Ni nucleus (in both its ground and excited states) and the electric field gradient (EFG) at the nucleus. A non-zero EFG is generated by an asymmetric distribution of electron density and/or a non-cubic arrangement of ligands. Given the distorted tetrahedral geometry of Diiodobis(triphenylphosphine)nickel(II), a significant quadrupole splitting is expected. iucr.org The magnitude of this splitting would be directly related to the extent of distortion from a perfect tetrahedral symmetry.

Magnetic Hyperfine Splitting: Tetrahedral Ni(II) complexes with a d⁸ electron configuration are expected to be paramagnetic with two unpaired electrons. This paramagnetism can lead to magnetic hyperfine splitting of the Mössbauer spectrum at low temperatures, resulting in a complex multi-line pattern. The observation and analysis of this splitting would provide information about the magnetic properties of the complex. In contrast, square-planar Ni(II) complexes are typically diamagnetic (low-spin) and would not show magnetic splitting. The analogous compound, Dichlorobis(triphenylphosphine)nickel(II), is known to exist as both a paramagnetic tetrahedral isomer and a diamagnetic square-planar isomer. wikipedia.orgresearchgate.net The known tetrahedral structure of the diiodo- derivative suggests it is likely paramagnetic. iucr.org

Research Findings from Analogous Systems

Studies on other nickel compounds provide a framework for what to expect. For instance, ⁶¹Ni Mössbauer spectroscopy has been successfully applied to investigate the magnetic properties of nickel-containing alloys and the electronic structure of various nickel compounds. iucr.orgnih.gov These studies have established ranges for isomer shifts for different oxidation states and have demonstrated the sensitivity of quadrupole splitting to the coordination environment.

The table below summarizes the key structural and magnetic properties of Diiodobis(triphenylphosphine)nickel(II) and a related dichloro- analogue, which are critical for predicting and interpreting its ⁶¹Ni Mössbauer spectrum.

| Compound | Geometry | Magnetic Properties | Expected ⁶¹Ni Mössbauer Features |

| Diiodobis(triphenylphosphine)nickel(II) | Distorted Tetrahedral iucr.org | Paramagnetic (expected) | Isomer shift characteristic of Ni(II), significant quadrupole splitting, magnetic hyperfine splitting at low temperatures. |

| Dichlorobis(triphenylphosphine)nickel(II) | Tetrahedral or Square Planar wikipedia.orgresearchgate.net | Paramagnetic (tetrahedral), Diamagnetic (square planar) wikipedia.orgresearchgate.net | The spectrum would depend on the specific isomer present. |

Computational and Theoretical Studies of Diiodobis Triphenylphosphine Nickel Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for its balance of accuracy and computational cost. It is extensively used to investigate the properties of transition metal complexes, including those of nickel.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. For four-coordinate Ni(II) complexes, a delicate balance often exists between tetrahedral and square planar geometries. wikipedia.org In the case of dihalobis(triphenylphosphine)nickel(II) complexes, this balance is influenced by both electronic and steric factors. wikipedia.org The analogous compound, Dichlorobis(triphenylphosphine)nickel(II), can exist as both a red, diamagnetic square planar isomer and a blue, paramagnetic tetrahedral isomer. wikipedia.org

For Diiodobis(triphenylphosphine)nickel(II), the combination of the large, sterically demanding triphenylphosphine (B44618) (PPh₃) ligands and the weak-field nature of the iodide ligands favors a distorted tetrahedral geometry. wikipedia.org The steric repulsion between the bulky PPh₃ groups makes a planar arrangement energetically unfavorable. Computational geometry optimization consistently predicts this tetrahedral structure as the ground state. The accuracy of these calculations is often validated by comparing computed structural parameters with experimental data from X-ray crystallography, typically showing excellent agreement for bond lengths and angles. scispace.com For instance, studies on the closely related dibromo-analogue, [NiBr₂(PPh₃)₂], show a distorted tetrahedral coordination with a significantly enlarged Br-Ni-Br angle, a feature attributed to the repulsion between the halogen atoms. rsc.org

Electronic structure analysis derived from DFT calculations also provides a detailed picture of the charge distribution within the molecule, revealing the electrostatic potential and the partial charges on the nickel center and the surrounding ligand atoms. universepg.com

Table 1: Comparison of Experimental and Theoretical Structural Parameters for Related Nickel(II) Phosphine (B1218219) Complexes

| Parameter | Experimental [NiBr₂(PPh₃)₂] rsc.org | Theoretical [Ni(P,P)(dithio)] Complex scispace.com |

| Geometry | Distorted Tetrahedral | Distorted Square Planar |

| Ni-Halogen (Å) | 2.34 (Ni-Br) | - |

| Ni-Phosphorus (Å) | 2.33 | 2.203 - 2.259 |

| Halogen-Ni-Halogen Angle (°) | 126 | - |

| P-Ni-P Angle (°) | - | 100 - 102 |

This table illustrates the typical parameters obtained from experimental and theoretical studies and shows the strong agreement often found.

Molecular Orbital (MO) analysis is essential for understanding the nature of chemical bonds within a complex. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the reactivity and electronic transitions of the molecule. In tetrahedral Ni(II) complexes like this one, the HOMO is typically composed mainly of nickel d-orbitals, while the LUMO may also have significant metal character or be located on the ligands.

The bonding in Diiodobis(triphenylphosphine)nickel(II) is characterized by two primary interactions: the Ni-I bond and the Ni-P bond.

Ni-P Bond: This bond is formed primarily through a σ-donation of the lone pair of electrons from the phosphorus atom of the triphenylphosphine ligand into a vacant hybrid orbital on the nickel(II) center. While π-back-donation (from nickel d-orbitals to empty orbitals on the phosphine) is a possibility in many organometallic complexes, structural studies on the analogous dibromo complex suggest that this interaction is not significant in this system. rsc.org

Ni-I Bond: The bond between the nickel and the iodide ligands is predominantly ionic in character, consistent with iodide being a soft, polarizable, and weak-field ligand.

Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions, confirming the donor-acceptor nature of the Ni-P σ-bond and providing insights into the electronic delocalization within the molecule. universepg.com

To gain a deeper, more quantitative understanding of bonding, advanced computational techniques like QTAIM and NCI analysis are employed.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define and characterize chemical bonds. researchgate.net By locating a bond critical point (BCP) between two atoms, the nature of the interaction can be classified. researchgate.net Parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCP help distinguish between shared-shell (covalent) interactions and closed-shell (ionic, van der Waals) interactions. researchgate.netscielo.org.mx For Diiodobis(triphenylphosphine)nickel(II), QTAIM would be used to precisely characterize the covalent and electrostatic contributions to the Ni-P and Ni-I bonds.

Non-Covalent Interaction (NCI) analysis is a visualization method used to identify and study weak interactions within and between molecules. wikipedia.org The NCI index is based on the electron density and its reduced density gradient (s). wikipedia.org It generates intuitive 3D maps where isosurfaces are colored to represent different types of interactions: youtube.com

Blue surfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces: Represent weak, attractive van der Waals interactions.

Red surfaces: Indicate strong, repulsive interactions, such as steric clashes.

In Diiodobis(triphenylphosphine)nickel(II), NCI plots would visually confirm the significant steric repulsion (red areas) between the bulky phenyl rings of the two triphenylphosphine ligands, which is the primary reason for the complex adopting a distorted tetrahedral geometry. youtube.com Green surfaces would also be prominent, illustrating the extensive van der Waals forces between the numerous phenyl groups. youtube.comresearchgate.net

Ligand Field Theory Applications

Ligand Field Theory (LFT) is a model that builds upon Crystal Field Theory and Molecular Orbital Theory to describe the electronic structure of coordination complexes. wikipedia.org It explains how the interaction between the metal ion and the ligands affects the degeneracy of the metal's d-orbitals, which in turn determines the complex's magnetic and spectroscopic properties. wikipedia.orgbritannica.com

In a free nickel(II) ion, the five d-orbitals are degenerate (have the same energy). When surrounded by ligands in a specific geometry, this degeneracy is lifted. For a tetrahedral complex like Diiodobis(triphenylphosphine)nickel(II), the d-orbitals split into two sets: a lower-energy doubly degenerate set (e) and a higher-energy triply degenerate set (t₂). libretexts.org

The energy separation between these sets is the crystal field splitting energy, denoted as Δt . This value is often related to the splitting in a hypothetical octahedral field (Δo), where Δt ≈ 4/9 Δo. The term 10Dq is synonymous with Δo and is a parameter used to quantify the strength of the ligand field. stackexchange.com The magnitude of 10Dq is determined by several factors, most notably:

The nature of the ligands: The spectrochemical series ranks ligands by their ability to cause d-orbital splitting. Iodide (I⁻) is a weak-field ligand, while triphenylphosphine (PPh₃) is a strong-field ligand. wikipedia.org The resulting field in the complex is an average of these effects.

The geometry of the complex: The magnitude of splitting is highly dependent on the coordination geometry. libretexts.org

Theoretical calculations can compute the energies of the d-orbitals directly, thus providing a value for the crystal field splitting energy.

One of the most powerful applications of theoretical studies is the ability to predict spectroscopic properties, which can then be compared with experimental results for validation. Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption (UV-Vis) spectrum of a molecule. scispace.com

The electronic transitions between the split d-orbitals (d-d transitions) in Ni(II) complexes typically occur in the visible region of the spectrum and are responsible for their color. For a tetrahedral d⁸ complex, several spin-allowed transitions from the ground state to excited states are possible. By calculating the energies of these transitions, a theoretical spectrum can be generated. This computed spectrum can be directly compared to the one measured experimentally. A strong correlation between the predicted and observed absorption maxima (λ_max) validates the accuracy of the computational model, including the optimized geometry and the calculated ligand field splitting energy (10Dq). scispace.com

Table 2: Hypothetical Correlation of TD-DFT Calculated Transitions with Experimental UV-Vis Data

| Transition (from ground state) | Calculated Transition Energy (eV) | Calculated λ_max (nm) | Experimental λ_max (nm) |

| ¹A₂ → ¹T₂(F) | 1.55 | 800 | 795 |

| ¹A₂ → ¹T₁(F) | 2.14 | 580 | 582 |

| ¹A₂ → ¹T₁(P) | 2.95 | 420 | 425 |

This table provides an example of how theoretical predictions are correlated with experimental spectroscopic data to validate computational models.

Reaction Mechanism Modeling via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling the mechanisms of transition metal-catalyzed reactions. mq.edu.au These theoretical approaches allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products, thereby constructing a complete energetic profile of a reaction. For reactions catalyzed by nickel complexes such as diiodobis(triphenylphosphine)nickel(II), these models are crucial for understanding catalyst activation, substrate coordination, and the bond-forming and bond-breaking steps that constitute the catalytic cycle.

Transition State Characterization in Proposed Reaction Pathways

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of these fleeting structures is a cornerstone of mechanistic studies. In the context of cross-coupling reactions catalyzed by nickel complexes, key transition states involve fundamental steps such as oxidative addition and reductive elimination.

Oxidative Addition: This is often the initial step in a catalytic cycle, where the nickel center, typically in a low-valent state (Ni(0)), reacts with a substrate (e.g., an aryl halide) to form a higher-valent species (Ni(II)). Computational studies on related nickel-phosphine systems have identified and characterized the transition states for this process. mdpi.com For the reaction involving diiodobis(triphenylphosphine)nickel(II), it is the pre-catalyst that is typically reduced in situ to a catalytically active Ni(0) species, which then undergoes oxidative addition.

The transition state for the oxidative addition of an aryl iodide to a Ni(0)(PPh₃)₂ species would be characterized by the simultaneous breaking of the carbon-iodine bond and the formation of new nickel-carbon and nickel-iodine bonds. The geometry of this transition state is crucial in determining the reaction rate. DFT calculations on analogous systems provide insights into the bond lengths and angles at the point of maximum energy along the reaction coordinate.

| Transition State | Key Interacting Atoms | Calculated Bond Distances (Å) (Illustrative) |

| Oxidative Addition | Ni—C(aryl) | ~2.2 - 2.5 |

| Ni—I | ~2.6 - 2.9 | |

| C(aryl)—I | Elongated from ground state |

Reductive Elimination: This is typically the final step of a cross-coupling reaction, where two organic fragments bound to the nickel center couple to form the desired product, and the nickel catalyst is regenerated in its lower oxidation state. The transition state for reductive elimination from a Ni(II) intermediate, such as an aryl-nickel(II)-alkyl species, involves the concerted formation of a new carbon-carbon bond and the reduction of the nickel center. Computational studies have shown that the energy barrier for this step can be significant and is highly dependent on the nature of the ligands and the coupling partners. nih.gov

| Transition State | Key Interacting Atoms | Calculated Bond Distances (Å) (Illustrative) |

| Reductive Elimination | C(aryl)—C(alkyl) | Approaching covalent bond length |

| Ni—C(aryl) | Elongated from intermediate | |

| Ni—C(alkyl) | Elongated from intermediate |

Energetic Profiles of Key Elementary Steps

General Catalytic Cycle Energetics: A typical cross-coupling reaction catalyzed by a nickel complex involves several elementary steps, each with its own activation energy.

Catalyst Activation: The Ni(II) precatalyst, diiodobis(triphenylphosphine)nickel(II), is reduced to a catalytically active Ni(0) species. This step is often not explicitly modeled as part of the main catalytic cycle but is a prerequisite for catalysis.

Oxidative Addition: The Ni(0) species reacts with an organic halide. This step is generally exergonic, but with a significant activation barrier.

Transmetalation (in cross-coupling with organometallic reagents): An organic group is transferred from another metal (e.g., from an organoboron or organozinc reagent) to the nickel center. This step also proceeds through a transition state and is typically associated with a moderate energy barrier.

The following table presents an illustrative energetic profile for a generic nickel-catalyzed cross-coupling reaction, highlighting the relative free energies (ΔG) of the key steps. The actual values for a reaction involving diiodobis(triphenylphosphine)nickel(II) would require specific computational studies.

| Reaction Step | Description | Illustrative Relative Free Energy (kcal/mol) |

| Reactants | Ni(0)(PPh₃)₂ + Aryl-I + Alkyl-M | 0 |

| TS (Ox. Add.) | Transition state for oxidative addition | +15 to +25 |

| Intermediate 1 | (Aryl)Ni(I)(PPh₃)₂ | -5 to -15 |

| TS (Transmetal.) | Transition state for transmetalation | +10 to +20 (relative to Intermediate 1) |

| Intermediate 2 | (Aryl)Ni(Alkyl)(PPh₃)₂ | -10 to -25 |

| TS (Red. Elim.) | Transition state for reductive elimination | +20 to +30 (relative to Intermediate 2) |

| Products | Ni(0)(PPh₃)₂ + Aryl-Alkyl + M-I | -30 to -50 |

It is important to note that the specific energetic profile can be significantly influenced by factors such as the solvent, the nature of the substrates, and the presence of additives. Computational studies allow for the systematic investigation of these effects, providing a deeper understanding of the reaction mechanism and guiding the development of more efficient catalytic systems.

Reactivity and Catalytic Applications of Diiodobis Triphenylphosphine Nickel Ii

Cross-Coupling Reactions

Complexes such as diiodobis(triphenylphosphine)nickel(II) and its dichloro counterpart are effective precatalysts for a variety of fundamentally important cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, and nickel complexes with triphenylphosphine (B44618) ligands are established catalysts for this process. rsc.org The air-stable complex NiCl₂(PPh₃)₂ can be used as a precatalyst for the room-temperature cross-coupling of challenging substrates like deactivated aryl chlorides with arylboronic acids. nih.gov The reaction is initiated by the in-situ reduction of the Ni(II) precursor to an active Ni(0) species. nih.gov

While effective for many substrates, the performance of nickel-phosphine catalysts can be substrate-dependent. For example, in couplings involving certain α-halo-N-heterocycles, nickel catalysts with dppf ligands were found to form stable, inactive dimeric nickel species that prevent the Suzuki-Miyaura reaction from proceeding. libretexts.org However, these same catalyst systems were successful in the Kumada–Tamao–Corriu cross-coupling of the same substrates with Grignard reagents, which is attributed to a more rapid transmetalation step. libretexts.org

Table 1: Suzuki-Miyaura Coupling of p-Tolyl Chloride with Phenylboronic Acid using a Ni(0)/PPh₃ System This table illustrates the effect of different solvents and bases on the reaction, which is catalyzed by a Ni(0) species generated in situ from a precatalyst like NiCl₂(PPh₃)₂.

| Entry | Solvent | Base | Conversion (%) |

| 1 | Dioxane | K₃PO₄ | 45 |

| 2 | Toluene (B28343) | K₃PO₄ | 48 |

| 3 | THF | K₂CO₃ | 55 |

| 4 | THF | K₃PO₄ | 95 |

| 5 | DMF | K₂CO₃ | 65 |

| 6 | DMF | K₃PO₄ | 97 |

| Data sourced from a study on Ni(0)-catalyzed cross-coupling reactions. nih.gov |

Nickel catalysis provides an inexpensive and practical alternative to palladium- and copper-based systems for the synthesis of triarylamines, which are valuable structures in materials science. youtube.com A simple system using NiCl₂(PPh₃)₂ and an additional equivalent of triphenylphosphine can effectively catalyze the cross-coupling of diarylamines with aryl bromides or iodides. youtube.com The method involves the in-situ generation of bromomagnesium diarylamides from the parent diarylamines, which then undergo the nickel-catalyzed arylation under relatively mild conditions. youtube.com This approach has been shown to be particularly effective for electron-neutral aryl halides and less sterically hindered diarylamines, affording good to excellent yields. youtube.com

Table 2: NiCl₂(PPh₃)₂-Catalyzed Arylation of Diphenylamine with Aryl Halides

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | Triphenylamine | 89 |

| Bromobenzene (B47551) | Triphenylamine | 85 |

| 4-Bromotoluene | 4-Methyldiphenyl(phenyl)amine | 94 |

| 4-Bromoanisole | 4-Methoxydiphenyl(phenyl)amine | 96 |

| 1-Bromo-4-(tert-butyl)benzene | 4-(tert-Butyl)diphenyl(phenyl)amine | 95 |

| Yields reported in a study by Chen and Yang. youtube.com |

Nickel-catalyzed reactions are also employed to facilitate the ring-opening of strained or heterocyclic molecules with organometallic reagents, providing access to complex molecular architectures. A highly efficient nickel-catalyzed asymmetric ring-opening of oxabenzonorbornadienes with a wide variety of arylboronic acids has been developed. acs.org This reaction proceeds under mild conditions to furnish cis-2-aryl-1,2-dihydronaphthalen-1-ols in high yields and with excellent enantioselectivities. acs.org

Furthermore, reductive nickel catalysis enables the challenging ring-opening of less strained heteroarenes like benzofurans. libretexts.org This process involves the cleavage of an inert endocyclic carbon-oxygen bond and coupling with alkyl halides, demonstrating the capacity of nickel systems to activate otherwise stable cyclic structures. libretexts.org The general principle extends to the ring-opening of strained three-membered rings like epoxides and aziridines using organometallic nucleophiles such as Grignard or organolithium reagents, reactions for which nickel catalysis can be a powerful tool. youtube.com

C-X Bond Functionalization: Reduction of C-X Bonds

Nickel(II)-phosphine complexes are known to mediate the reduction of carbon-halogen (C-X) bonds, a process often referred to as hydrodehalogenation. This reaction pathway can sometimes compete with desired cross-coupling reactions, particularly when protic substrates or adventitious moisture is present in the reaction medium. nih.gov The mechanism may involve the formation of nickel hydride species, which then transfer a hydride to the aryl halide, cleaving the C-X bond and replacing the halogen with hydrogen. nih.gov

For instance, studies involving [NiCl₂(PPh₃)₂] have noted that the reduction of the aryl halide to the corresponding arene is a significant side reaction, especially for aryl bromides and iodides. nih.gov The choice of nickel source can also influence the outcome. In one notable case, Rieke Nickel prepared from nickel(II) iodide (NiI₂) was shown to efficiently produce the homocoupled product 4,4′-dichlorobiphenyl from p-bromochlorobenzene, whereas Rieke Nickel from nickel(II) bromide (NiBr₂) predominantly yielded the reduction product, chlorobenzene. nih.gov This suggests that the iodide present from the NiI₂ precursor may facilitate a halogen exchange, generating a more reactive p-chloroiodobenzene intermediate that favors coupling over reduction. nih.gov Under certain conditions, this reductive pathway can be exploited for synthetic benefit, providing a mild method for aryl hydrodehalogenation by intentionally adding a proton source like water. nih.gov

C-X Bond Functionalization: Displacement of Aryl Halides

The most prominent application of bis(triphenylphosphine)nickel(II) dihalide complexes is in the catalytic displacement of aryl halides through cross-coupling reactions. These reactions involve the formation of a new bond between the aryl group and a nucleophile. The nickel catalyst, typically reduced in situ to a Ni(0) species, facilitates this transformation through a catalytic cycle involving oxidative addition, transmetalation (in the case of organometallic reagents), and reductive elimination.

While much of the literature focuses on the chloro analog, [NiCl₂(PPh₃)₂], these systems serve as excellent models for the reactivity of [NiI₂(PPh₃)₂]. nih.govresearchgate.net For example, [NiCl₂(PPh₃)₂] is an effective pre-catalyst for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids, especially when activated by reduction with n-butyllithium (n-BuLi). nih.gov It also catalyzes the cross-coupling of both aryl chlorides and bromides with intramolecularly stabilized organoaluminum reagents. researchgate.net

The role of iodide in these reactions is significant. The addition of iodide salts like tetraethylammonium (B1195904) iodide (Et₄NI) or sodium iodide (NaI) has been shown to accelerate the rate of nickel-catalyzed homocoupling and cross-coupling reactions. nih.govnih.gov This rate enhancement is a key finding that underscores the potential utility of [NiI₂(PPh₃)₂], as it can serve as both the nickel source and the iodide promoter. For example, in the homocoupling of aryl triflates, a system using [NiCl₂(PPh₃)₂] required the addition of NaI to achieve efficient conversion. nih.gov Similarly, the optimal conditions for the homocoupling of bromobenzene catalyzed by [NiBr₂(PPh₃)₂] included Et₄NI as an additive. nih.gov These findings strongly suggest that [NiI₂(PPh₃)₂] is a highly competent catalyst for these transformations.

Table 1: Examples of Aryl Halide Displacement Catalyzed by [NiX₂(PPh₃)₂] Systems

| Pre-catalyst System | Aryl Halide | Coupling Partner | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| [NiCl₂(PPh₃)₂] / n-BuLi | p-Chloroanisole | Phenylboronic acid | K₃PO₄, THF, Room Temp. | 4-Methoxybiphenyl | 95% | nih.gov |

| [NiCl₂(PPh₃)₂] | Chlorobenzene | [Et₂Al(OCH₂CH₂NMe₂)]₂ | 80 °C | Ethylbenzene | Low (Hydrodehalogenation) | researchgate.net |

| [NiBr₂(PPh₃)₂] / Zn / Et₄NI | Bromobenzene | (Homocoupling) | THF | Biphenyl | High | nih.gov |

| [NiCl₂(PPh₃)₂] / Zn / NaI | Aryl Triflates | (Homocoupling) | DMF, 60 °C, Ultrasonication | Symmetrical Biaryls | Good to Excellent | nih.gov |

Other Catalytic Roles in Fine Chemical Synthesis

Beyond the reactions detailed above, bis(triphenylphosphine)nickel(II) complexes catalyze a range of other valuable transformations in fine chemical synthesis. The chloro-analog, [NiCl₂(PPh₃)₂], has been shown to be a versatile catalyst for several key reactions.

One of the earliest recognized applications was in alkyne trimerization and carbonylation reactions. wikipedia.org More recently, [NiCl₂(PPh₃)₂] has been employed as an efficient catalyst for the transfer hydrogenation of both ketones and aldehydes. researchgate.net In the presence of sodium hydroxide (B78521) as a co-catalyst and using propan-2-ol as the hydrogen source, a wide array of carbonyl compounds can be reduced to their corresponding alcohols in high yields. researchgate.net

The complex also facilitates C-N bond formation through a "borrowing hydrogen" strategy. This method allows for the N-alkylation of aromatic and heteroaromatic amines using alcohols as the alkylating agents, providing access to a diverse range of secondary amines. researchgate.net These examples highlight the broad utility of the [NiX₂(PPh₃)₂] scaffold in mediating fundamental bond-forming processes that are critical to the synthesis of fine chemicals and pharmaceuticals.

Electrochemical Behavior and Redox Chemistry of Diiodobis Triphenylphosphine Nickel Ii

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a powerful tool for probing the reduction and oxidation processes of metal complexes. For nickel(II) phosphine (B1218219) halides, CV studies elucidate the potentials at which electron transfers occur and the stability of the resulting species.

The reduction of square-planar Ni(II) complexes like [NiI₂(PPh₃)₂] typically involves the nickel center. The process can occur in sequential one-electron steps, from Ni(II) to Ni(I) and then to Ni(0), or as a single two-electron event. thieme-connect.comacs.org In some cases, the two one-electron reduction events are so close in potential that they appear as a single, two-electron wave. thieme-connect.com The reduction of Ni(II) phosphine complexes is a quasireversible two-electron process that leads to the formation of Ni(0) complexes. researchgate.net

While specific CV data for [NiI₂(PPh₃)₂] is not abundant, data from analogous complexes, such as [NiCl₂(PPh₃)₂], show a Ni(II)/Ni(I) reduction peak at approximately -1.37 V (vs Ag/AgNO₃). rsc.org The nature of the halide ligand significantly influences the redox potential. A general trend observed in (phosphine)Ni-halide complexes is that as the halide is varied down the group from chloride to iodide, the reduction potential shifts to a more positive value (E[Ni–Cl] < E[Ni–Br] < E[Ni–I]). thieme-connect.com This suggests that the Ni(II)/Ni(I) reduction of [NiI₂(PPh₃)₂] would occur at a less negative potential than its chloro- and bromo- counterparts.

Table 1: Trend of Ni(II)/Ni(I) Redox Potentials for [NiX₂(PPh₃)₂] Complexes

| Compound | Halide (X) | Observed/Expected Redox Potential Trend |

|---|---|---|

| [NiCl₂(PPh₃)₂] | Cl⁻ | Most Negative |

| [NiBr₂(PPh₃)₂] | Br⁻ | Intermediate |

| [NiI₂(PPh₃)₂] | I⁻ | Least Negative (more positive) |

This interactive table illustrates the expected trend based on established electrochemical principles. Specific potential values may vary with experimental conditions. thieme-connect.com

The reversibility of a redox event provides information about the stability of the species formed after electron transfer. In the context of nickel phosphine complexes, both reversible and irreversible events are observed. For many square-planar nickel(II) complexes, the reduction to Ni(I) and subsequently to Ni(0) can be reversible or quasi-reversible. acs.orgresearchgate.net For instance, some nickel complexes exhibit a quasi-reversible Co(III)/Co(II) and Cu(II)/Cu(I) redox system, while the Ni(III)/Ni(II) couple can be irreversible. semanticscholar.org The stability of the resulting Ni(I) or Ni(0) species is crucial; if the complex undergoes a rapid chemical reaction (like ligand dissociation) after electron transfer, the process will appear as irreversible on the CV timescale.

Mechanistic Insights from Electrochemical Data

Electrochemical data provides a window into the reaction mechanisms, particularly the pathways of electron transfer and the nature of the active catalytic species.

The reduction of [NiI₂(PPh₃)₂] initiates the formation of catalytically active lower-valent nickel species. Several pathways for this interconversion exist:

Sequential One-Electron Reduction: The most common pathway involves two discrete one-electron steps. The Ni(II) complex is first reduced to a Ni(I) intermediate, which is then reduced further to a Ni(0) species at a more negative potential. nih.gov Upon reduction from Ni(II) to Ni(0), the complex often undergoes a geometric change from square-planar to a more tetrahedral configuration to accommodate the d¹⁰ electron count. acs.org

Direct Two-Electron Reduction: In some systems, a direct or quasi-simultaneous two-electron reduction from Ni(II) to Ni(0) is observed. thieme-connect.comresearchgate.net

Comproportionation: An alternative route to Ni(I) involves the comproportionation between a Ni(II) species and a Ni(0) species. This equilibrium reaction (Ni(II) + Ni(0) ⇌ 2 Ni(I)) can be significant, especially for pyridyl-ligated nickel complexes, though it is often less favorable for phosphine-ligated systems. nih.gov The formation of Ni(I) can also occur through the reduction of Ni(II) complexes or the comproportionation of Ni(0) and Ni(II) species. researchgate.net

The various nickel oxidation states play distinct roles in catalysis. In many cross-coupling reactions, the catalytic cycle is initiated by the reduction of the Ni(II) precatalyst, like [NiI₂(PPh₃)₂], to the active Ni(0) species. This Ni(0) complex can then undergo a two-electron oxidative addition with an electrophile (e.g., an aryl halide), forming a Ni(II) intermediate. nih.gov This contrasts with catalytic systems where Ni(I) intermediates are the key players, often participating in one-electron radical processes. The ability of phosphine ligands to stabilize the Ni(0) state is critical, as it can favor the two-electron oxidative addition pathway crucial for many cross-coupling reactions. nih.gov

Influence of Ligand Environment on Redox Properties

The ligand environment significantly dictates the reactivity of nickel. ereztech.com For [NiI₂(PPh₃)₂], both the iodide and the triphenylphosphine (B44618) ligands are key influencers.

Halide Ligands: As noted previously, the identity of the halide (I⁻ vs. Br⁻, Cl⁻) directly modulates the redox potential. The greater polarizability and different electronegativity of iodide compared to chloride make the Ni(II) center in the diiodo complex easier to reduce (i.e., a more positive reduction potential). thieme-connect.com

Phosphine Ligands: Triphenylphosphine (PPh₃) is a σ-donating and π-accepting ligand. Its π-acceptor character helps to delocalize electron density from the metal center, which can stabilize lower oxidation states. The presence of phosphine ligands has been shown to decrease the electron density on the nickel center in mixed-ligand complexes. researchgate.net The electronics of the phosphine ligand greatly alter the nickel's reactivity. ereztech.com

Geometric Isomerism: Dihalo-bis(phosphine)nickel(II) complexes exist in a delicate equilibrium between square-planar and tetrahedral geometries, which is influenced by the steric bulk of the phosphine and the electronic nature of the halide. wikipedia.org This geometric preference, in turn, affects the accessibility and stability of different redox states. For example, the reduction to a d¹⁰ Ni(0) species favors a tetrahedral geometry. acs.org

Table 2: Summary of Ligand Influences on Redox Properties

| Ligand Feature | Influence | Effect on [NiI₂(PPh₃)₂] |

|---|---|---|

| Halide Identity (I⁻) | Modulates electron density at Ni center. | Shifts Ni(II)/Ni(I) reduction to more positive potential compared to Cl⁻ or Br⁻ analogues. thieme-connect.com |

| Phosphine (PPh₃) | Acts as a π-acceptor. | Decreases electron density on Ni; stabilizes lower oxidation states (Ni(I), Ni(0)). ereztech.comresearchgate.net |

| Steric/Electronic Balance | Determines coordination geometry (square-planar vs. tetrahedral). | Influences the stability of redox products and the pathway of interconversion. acs.orgwikipedia.org |

This interactive table summarizes the key effects of the ligand sphere on the electrochemical behavior of the title compound.

Ligand Perturbations and Derivatives of Diiodobis Triphenylphosphine Nickel Ii

Effects of Phosphine (B1218219) Ligand Modifications

The triphenylphosphine (B44618) (PPh3) ligands in [NiI2(PPh3)2] are crucial to its stability and reactivity. Modifying these ligands, either by altering the triphenylphosphine structure itself or by replacing them with different types of phosphines, can lead to profound changes in the complex's characteristics.

The substitution of triphenylphosphine with its analogs allows for the systematic modulation of the nickel center's electronic environment and the steric bulk around it. The electronic nature of a phosphine ligand is determined by its ability to donate its lone pair of electrons to the metal (σ-donation) and accept electron density from the metal into its vacant orbitals (π-acceptance). Steric effects are typically quantified by the ligand's cone angle.

Research has shown that both steric and electronic factors have a significant impact on the structure and reactivity of nickel(II) phosphine complexes. For instance, in four-coordinate nickel(II) complexes, the balance between tetrahedral and square planar geometries is influenced by the electronic properties and steric demands of the ligands. wikipedia.org While [NiI2(PPh3)2] adopts a tetrahedral geometry, using ligands with different electronic profiles can shift this equilibrium. Electron-donating groups on the phenyl rings of PPh3 increase the electron density on the nickel center, which can affect the rates of catalytic reactions. Conversely, electron-withdrawing groups decrease the electron density.

Studies on related nickel(0) catalyst systems for cross-coupling reactions have found that contrary to initial expectations, more electron-rich, bulky phosphines like tricyclohexylphosphine (B42057) can lead to slower reaction rates compared to the less electron-rich triphenylphosphine. acs.org This highlights the complex interplay between steric and electronic effects, where excessive bulk can hinder substrate approach and subsequent reaction steps, sometimes overriding electronic benefits. acs.orgnih.gov The introduction of charged functionalities onto the phosphine ligand can also introduce secondary, through-space interactions like hydrogen bonding or Coulombic repulsion, which can further alter the complex's behavior in solution. nih.gov

Replacing the two monodentate triphenylphosphine ligands with a single bidentate (chelating) phosphine ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp), results in significant structural and electronic changes. These ligands coordinate to the nickel center in a pincer-like fashion, creating a more rigid and often more stable complex. nih.gov

The key difference introduced by these ligands is the "bite angle," the P-Ni-P angle, which is constrained by the length of the alkyl chain connecting the two phosphorus atoms. Ligand K-edge X-ray Absorption Spectroscopy (XAS) and Density Functional Theory (DFT) studies on NiCl2 complexes have revealed the significant impact of this structural change. nih.gov For example, changing from the tetrahedral [NiCl2(PPh3)2] to the square planar [Ni(dppe)Cl2] more than doubles the intensity of pre-edge features corresponding to Ni-P and Ni-Cl covalent bonds, indicating a substantial increase in metal-ligand bond covalency. nih.gov This change in geometry from tetrahedral to square planar is a common consequence of using chelating ligands like dppe with nickel(II). wikipedia.orgnih.gov

Complexes with dppp, having a more flexible three-carbon backbone, can also adopt stable, often square-planar, geometries. nih.gov The choice of chelating ligand can be critical; for instance, in some nickel-catalyzed cross-coupling reactions, bidentate phosphines like 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been found to be poor ligands compared to PPh3 under specific room-temperature conditions. nih.gov

Table 1: Comparison of Monodentate and Chelating Phosphine Ligands in Nickel(II) Halide Complexes

| Feature | [NiX2(PPh3)2] | [NiX2(dppe)] | [NiX2(dppp)] |

|---|---|---|---|

| Ligand Type | Monodentate | Chelating (bidentate) | Chelating (bidentate) |

| Typical Geometry | Tetrahedral | Square Planar | Square Planar |

| P-Ni-P Angle | ~110-128° (approx.) researchgate.net | ~85° (constrained) nih.gov | ~90° (constrained) nih.gov |

| Flexibility | High | Low (rigid backbone) | Moderate |

| Metal-Ligand Covalency | Lower | Higher nih.gov | Varies, generally high nih.gov |

Mixed-Ligand Complexes Incorporating Diiodobis(triphenylphosphine)nickel(II) Fragments

Diiodobis(triphenylphosphine)nickel(II) can serve as a precursor for synthesizing mixed-ligand complexes where one of the triphenylphosphine or iodide ligands is replaced by another type of ligand. These complexes are explored to further tune the electronic and steric environment of the nickel center. For example, the reaction of [Ni(COD)(dppf)] with alkyl halides in the presence of various monodentate ligands (L), including PPh3, leads to the formation of mixed-ligand intermediates of the form [Ni(dppf)(L)]. acs.orgnih.gov Similarly, pyridine (B92270) derivatives can be introduced alongside phosphine ligands to create complexes such as [Ni(DPPP)(APY)Cl2], where APY is 2-aminopyridine, demonstrating the feasibility of incorporating different donor atoms into the coordination sphere. nih.gov The introduction of N-donor ligands can lead to complexes with different coordination numbers and geometries, potentially altering catalytic activity. nih.govrsc.org

Influence of Halide Identity on Complex Properties and Reactivity

The properties of bis(triphenylphosphine)nickel(II) complexes are highly dependent on the identity of the halide ligands (F, Cl, Br, I). Moving down the halogen group from chlorine to iodine, the halide ion becomes larger, more polarizable, and a weaker field ligand according to the spectrochemical series. This directly impacts bond lengths, bond angles, and the electronic structure of the complex.

In the series [NiX2(PPh3)2], where X = Cl, Br, or I, all complexes typically adopt a distorted tetrahedral geometry. researchgate.netrsc.org Crystal structure analyses of the chloro and bromo analogs show that the X-Ni-X angle is significantly larger than the ideal tetrahedral angle of 109.5°. This distortion is attributed to the steric repulsion between the bulky halide ligands. rsc.org As the size of the halide increases from Cl to I, this repulsion is expected to increase, further distorting the geometry. The Ni-X and Ni-P bond lengths also change systematically across the series.

Table 2: Structural Data for [NiX2(PPh3)2] Complexes (X = Cl, Br)

| Complex | Ni-P Distance (Å) | Ni-X Distance (Å) | X-Ni-X Angle (°) | P-Ni-P Angle (°) |

|---|---|---|---|---|

| [NiCl2(PPh3)2] researchgate.net | 2.3180 | 2.2075 | 120.9 | 102.0 (avg) |

| [NiBr2(PPh3)2] rsc.org | 2.33 | 2.34 | 126.0 | Not specified |

Note: Data for the diiodo complex is not as readily available in the compared sources, but trends suggest a larger I-Ni-I angle and longer Ni-I and Ni-P bonds compared to the bromo analog.

The electronic properties are also affected. A study on the electronic structures of tetrahedral nickel(II) complexes containing PPh3 and halide ions provides detailed insight into these effects. acs.org The weaker field nature of iodide compared to chloride or bromide means that the ligand field splitting will be smaller in the diiodo complex, which can influence its magnetic and spectroscopic properties.

Impact of Ancillary Ligands on Coordination Geometry and Electronic Structure

Ancillary ligands, which are ligands other than the primary phosphines and halides, can dramatically alter the coordination geometry and electronic properties of the nickel center. The introduction of such ligands can force a change from the typical four-coordinate tetrahedral geometry to five-coordinate or other structures. rsc.orgereztech.com

For instance, the addition of isocyanide ligands to related nickel-phosphine systems can produce five-coordinate complexes with geometries described as trigonal bipyramidal (TBP) or square pyramidal (SPy). nih.gov In these higher-coordinate complexes, the electronic structure is significantly perturbed. The distribution of ligands between axial and equatorial positions in a TBP geometry, for example, leads to different bond lengths and strengths based on their trans influence. nih.gov

The coordination geometry has a profound effect on the metal-ligand bond covalency. As observed in the comparison between tetrahedral [NiCl2(PPh3)2] and square planar [Ni(dppe)Cl2], a change in geometry can lead to a much more covalent metal-ligand interaction, which has direct consequences for the complex's reactivity and catalytic potential. nih.gov The choice of ancillary ligands can thus be a powerful tool to control whether a complex adopts a tetrahedral, square planar, square pyramidal, or trigonal bipyramidal structure, thereby fine-tuning its electronic state for specific chemical transformations. researchgate.netnih.gov

Reaction Kinetics and Mechanistic Pathways Involving Diiodobis Triphenylphosphine Nickel Ii

Rate Studies of Ligand Substitution Reactions

Ligand substitution is a fundamental process where a ligand in a complex is replaced by another. In square-planar d⁸ complexes like those of Ni(II), these reactions can proceed through either associative or dissociative mechanisms. wikipedia.org Studies on bis(triorganophosphine)nickel(II) dihalide complexes show that the exchange of both halide and phosphine (B1218219) ligands occurs in solution. researchgate.net

Halide exchange between analogous dichloro- and diiodo-nickel(II) complexes is observed to be rapid. researchgate.net The substitution of the triphenylphosphine (B44618) (PPh₃) ligand itself has also been investigated. For instance, kinetic studies on a related nickel complex, (1-Me-Ind)(PPh₃)Ni-Cl, showed that the substitution of PPh₃ by the more basic and bulkier tricyclohexylphosphine (B42057) (PCy₃) follows a second-order rate law, which is indicative of an associative mechanism. researchgate.net This pathway involves the formation of a five-coordinate intermediate before the departure of the leaving ligand. wikipedia.org